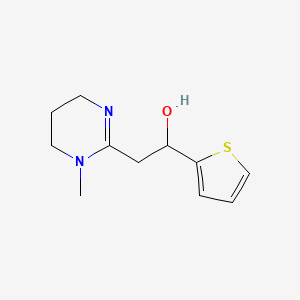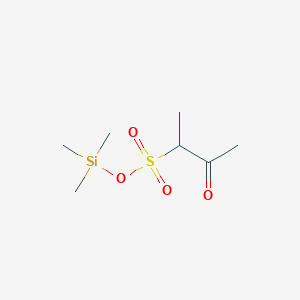
Trimethylsilyl 3-oxobutane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-oxobutane-2-sulfonate is an organosilicon compound with the molecular formula C₇H₁₆O₄SSi. It is characterized by the presence of a trimethylsilyl group attached to a 3-oxobutane-2-sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 3-oxobutane-2-sulfonate typically involves the reaction of 3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-oxobutane-2-sulfonic acid+trimethylsilyl chloride→trimethylsilyl 3-oxobutane-2-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-oxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxybutane sulfonates.
Substitution: Various substituted butane sulfonates depending on the reagent used.
Scientific Research Applications
Trimethylsilyl 3-oxobutane-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 3-oxobutane-2-sulfonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, protecting reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Comparison with Similar Compounds
Similar Compounds
Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard.
Trimethylsilyl trifluoromethanesulfonate: Used as a silylation reagent in organic synthesis.
2-(Trimethylsilyl)ethanesulfonyl chloride: Used in the protection of amines.
Uniqueness
Trimethylsilyl 3-oxobutane-2-sulfonate is unique due to its specific combination of a trimethylsilyl group with a 3-oxobutane-2-sulfonate moiety. This combination imparts unique chemical properties, making it useful in a variety of chemical reactions and applications that similar compounds may not be suitable for.
Properties
CAS No. |
89056-01-9 |
|---|---|
Molecular Formula |
C7H16O4SSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
trimethylsilyl 3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3 |
InChI Key |
VXRZBXPOGQFFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


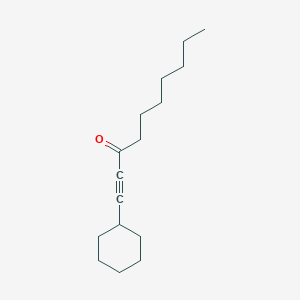
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
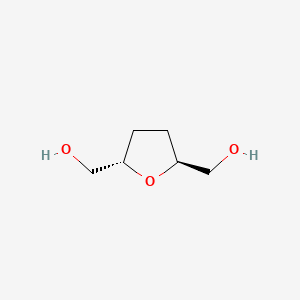
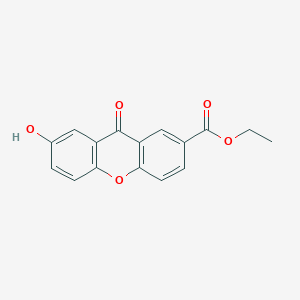
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
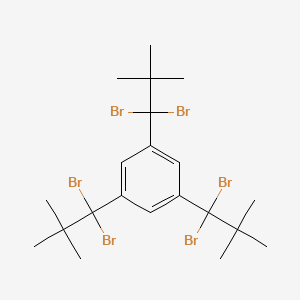
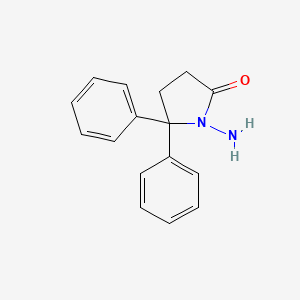
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
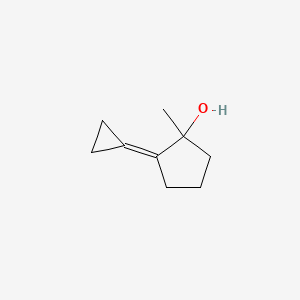
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
